Bicyclo[3.1.0]hexan-6-amine: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Medicinal Chemistry Applications
Bicyclo[3.1.0]hexan-6-amine: A Comprehensive Technical Guide to Nomenclature, Synthesis, and Medicinal Chemistry Applications
Executive Summary
In modern drug discovery, the transition from flat, flexible molecules to three-dimensional, conformationally restricted scaffolds is a proven strategy for improving pharmacokinetic and pharmacodynamic profiles. Bicyclo[3.1.0]hexan-6-amine has emerged as a highly valuable chiral building block in this paradigm. By fusing a cyclopentane ring with a cyclopropane ring, this scaffold locks the molecule into a rigid, non-planar, boat-like geometry. Positioning the primary amine at the 6-position (the apex of the cyclopropane ring) provides a precisely defined spatial vector for pharmacophore presentation, significantly reducing the entropic penalty upon target binding.
Chemical Nomenclature & Quantitative Identifiers
The nomenclature of the bicyclo[3.1.0]hexane framework is dictated by the bridged bicyclic system, where the 1- and 5-positions serve as the bridgeheads, and the 6-position sits on the cyclopropane ring. The stereochemistry is critical: the amine can be oriented exo or endo relative to the cyclopentane ring, fundamentally altering its biological interactions.
Below is a summary of the primary chemical identifiers and physical properties for the base and its common hydrochloride salts.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Stereochemical Note |
| Bicyclo[3.1.0]hexan-6-amine (Base) | 61888-99-1[1] | C₆H₁₁N | 97.16 g/mol | Undefined/Racemic |
| Bicyclo[3.1.0]hexan-6-amine hydrochloride | 1803570-50-4 | C₆H₁₂ClN | 133.62 g/mol | Undefined/Racemic |
| (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine HCl | 18150-19-1[2] | C₆H₁₂ClN | 133.62 g/mol | Enantiopure (exo or endo specified by synthesis) |
Structural Biology & Medicinal Chemistry Logic
The strategic incorporation of the bicyclo[3.1.0]hexan-6-amine motif is driven by the principle of conformational restriction. Flexible alkyl or cyclohexyl chains sample a vast conformational space in solution. When they bind to a protein target, they must adopt a single bioactive conformation, resulting in a high entropic penalty that diminishes overall binding affinity.
Logic of conformational restriction enhancing target affinity.
Field-Proven Applications:
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BET Inhibitors (e.g., GSK852): In the optimization of 2,3-dihydrobenzofuran derivatives, researchers utilized the bicyclo[3.1.0]hexan-6-amine moiety to block a key site of metabolic liability while simultaneously improving aqueous solubility. The rigid projection of the amine yielded a highly potent inhibitor with a remarkable 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) 1.13.
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Histamine H3 Receptor Ligands: The bicyclo[3.1.0]hexane structure serves as a superior scaffold compared to simple cyclopropanes. By strictly restricting the spatial arrangement of the imidazole and aminoalkyl chain, researchers achieved over 100-fold binding selectivity for the H3 receptor subtype over the H4 receptor subtype 1.16.
Synthetic Methodologies: The Causality of Stereoretention
Synthesizing the 6-amine derivative presents a unique challenge: the amine must be installed on the sterically congested cyclopropane ring without epimerizing the delicate exo/endo stereocenters established during ring formation.
The most robust synthetic logic relies on a two-stage approach:
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Transition-Metal Catalyzed Cyclopropanation: Cyclopentene is reacted with a diazoacetate in the presence of a Rhodium or Copper catalyst. The catalyst controls the diastereoselective approach of the carbene, establishing the core bicyclo[3.1.0]hexane-6-carboxylate.
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Curtius Rearrangement: To convert the carboxylic acid to an amine, the Curtius rearrangement is utilized. Causality: The Curtius rearrangement is strictly stereoretentive. Because the migration of the C6 carbon to the electron-deficient nitrogen occurs via a concerted mechanism, the exo or endo configuration of the starting carboxylic acid is perfectly preserved in the final amine.
Stereoretentive synthetic workflow for bicyclo[3.1.0]hexan-6-amine.
Self-Validating Experimental Protocol: Synthesis via Curtius Rearrangement
To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPCs) that create a self-validating workflow for the synthesis of the Boc-protected intermediate and subsequent free amine hydrochloride.
Materials:
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Bicyclo[3.1.0]hexane-6-carboxylic acid (Stereopure)
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Diphenylphosphoryl azide (DPPA)
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Triethylamine (Et₃N)
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tert-Butanol (tBuOH)
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Anhydrous Toluene
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4M HCl in Dioxane
Step-by-Step Methodology:
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Acyl Azide Formation: Dissolve bicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert N₂ atmosphere. Add Et₃N (1.2 eq) and DPPA (1.1 eq) at 0 °C.
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Causality: Toluene is chosen as the solvent because its high boiling point safely accommodates the subsequent thermal rearrangement step without requiring a solvent swap.
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Thermal Rearrangement (IPC Checkpoint): Stir the reaction at room temperature for 2 hours.
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Self-Validation (IPC): Take a small aliquot and analyze via FT-IR. The complete disappearance of the carboxylic acid carbonyl stretch (~1700 cm⁻¹) and the appearance of a strong, sharp isocyanate peak at ~2250 cm⁻¹ confirms successful rearrangement. Do not proceed until the isocyanate is fully formed.
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Trapping the Isocyanate: Add an excess of anhydrous tBuOH (5.0 eq) to the reaction mixture. Heat the solution to 80 °C for 12 hours. The tBuOH attacks the isocyanate to form the tert-butyl carbamate (Boc-protected amine).
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Workup & Purification: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure Boc-protected bicyclo[3.1.0]hexan-6-amine.
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Deprotection to Hydrochloride Salt: Dissolve the Boc-amine in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10 eq) at 0 °C. Stir for 4 hours at room temperature.
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Self-Validation (Final): Concentrate the mixture to yield a white solid. Analyze via ¹H NMR (D₂O). The successful formation of the product is validated by the presence of the highly shielded cyclopropane bridgehead protons (typically appearing between 1.50 – 1.80 ppm) and the distinct C6 proton, confirming the integrity of the bicyclic core has not been compromised by the acidic conditions.
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References
- Sigma-Aldrich. "Bicyclo[3.1.0]hexan-6-amine hydrochloride | 1803570-50-4". sigmaaldrich.com. Verified Link
- ChemNet. "Bicyclo[3.1.
- Sigma-Aldrich. "(1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride | 18150-19-1". sigmaaldrich.com. Verified Link
- Journal of Medicinal Chemistry (ACS Publications). "Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors". acs.org. Verified Link
- MDPI. "Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands". mdpi.com. Verified Link
